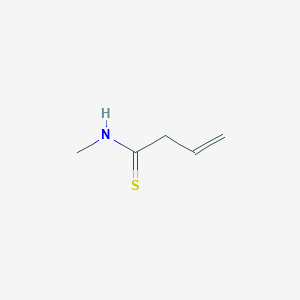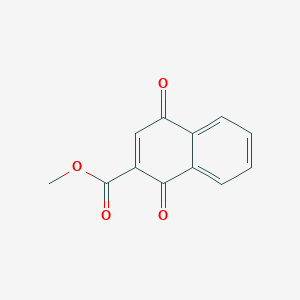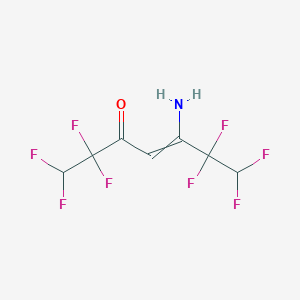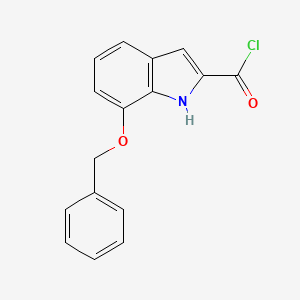
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the phosphinothioyl and phosphinyl intermediates, which are then reacted with acetic acid and ethyl ester under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, can optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinothioyl and phosphinyl groups.
Reduction: Reduction reactions can convert the compound into simpler phosphine derivatives.
Substitution: The ester and acetic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can lead to a variety of ester derivatives.
科学的研究の応用
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinothioyl and phosphinyl groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)oxy)-, ethyl ester
Uniqueness
Compared to similar compounds, acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has a unique combination of phosphinothioyl and phosphinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
81906-30-1 |
|---|---|
分子式 |
C20H42O8P2S2 |
分子量 |
536.6 g/mol |
IUPAC名 |
ethyl 2-[bis(2-methylpropoxy)phosphinothioyloxy]-2-[bis(2-methylpropoxy)phosphorylsulfanyl]acetate |
InChI |
InChI=1S/C20H42O8P2S2/c1-10-23-19(21)20(28-30(31,26-13-17(6)7)27-14-18(8)9)32-29(22,24-11-15(2)3)25-12-16(4)5/h15-18,20H,10-14H2,1-9H3 |
InChIキー |
GNHNCWXGIPLYNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(OP(=S)(OCC(C)C)OCC(C)C)SP(=O)(OCC(C)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)


![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)


![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)


